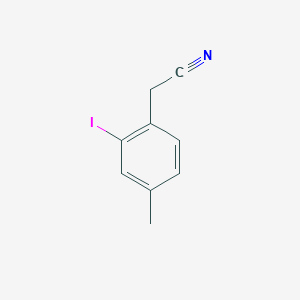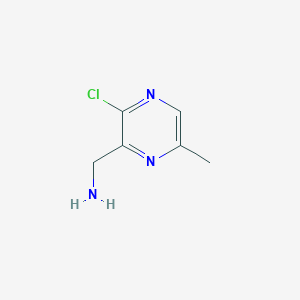
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole is a heterocyclic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a thiazole ring. Thiazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(trifluoromethyl)thiazole typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a thiazole ring. One common method involves the reaction of a thiazole precursor with difluoromethylating and trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. For instance, in biological systems, the compound can interact with enzymes or receptors, leading to the inhibition of their activity. The presence of difluoromethyl and trifluoromethyl groups enhances the compound’s ability to form strong interactions with its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)thiazole: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-(Difluoromethyl)thiazole: Lacks the trifluoromethyl group, leading to variations in its applications and effectiveness.
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various fields, including pharmaceuticals and materials science .
Properties
Molecular Formula |
C5H2F5NS |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H2F5NS/c6-3(7)2-1-12-4(11-2)5(8,9)10/h1,3H |
InChI Key |
VTBSDXQHESJVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


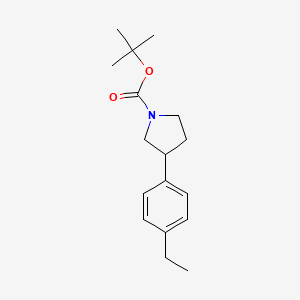
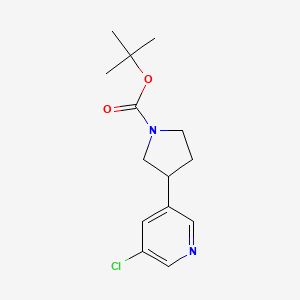
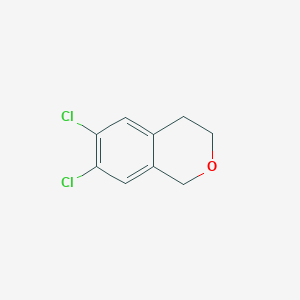
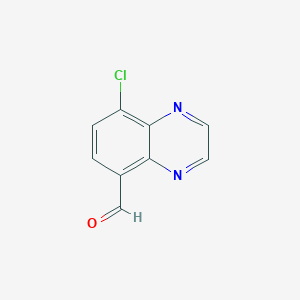
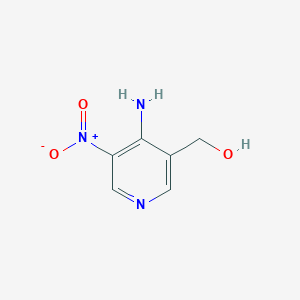
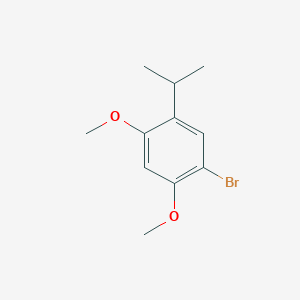
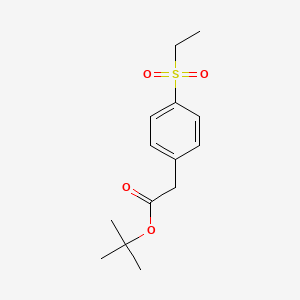
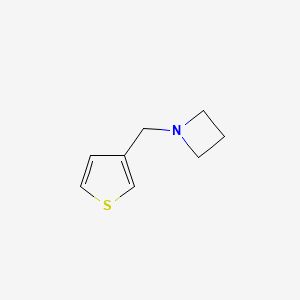

![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)

